molecular formula C18H24N2O3 B5055488 Butyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Butyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5055488
M. Wt: 316.4 g/mol
InChI Key: CNVBRCJBJXZBQG-UHFFFAOYSA-N
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Description

Butyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by its unique structure, which includes a butyl ester group, an ethyl-substituted phenyl ring, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of a suitable catalyst to form the tetrahydropyrimidine core. This intermediate is then subjected to further reactions to introduce the butyl ester and ethylphenyl groups. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl ring positions, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, alkyl halides, organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-(4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Butyl 4-(4-ethylphenyl)-6-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Butyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-acetate

Uniqueness

Butyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its specific substitution pattern, which may confer unique chemical and biological properties

Properties

IUPAC Name

butyl 4-(4-ethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-4-6-11-23-17(21)15-12(3)19-18(22)20-16(15)14-9-7-13(5-2)8-10-14/h7-10,16H,4-6,11H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVBRCJBJXZBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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